molecular formula C11H14N2O3 B13991135 (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide

(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide

Katalognummer: B13991135
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: XJIRPXWWLNGHSS-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide is an organic compound with a complex structure that includes a phenyl group, a hydroxymethyl group, and a methoxyimino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(hydroxymethyl)benzaldehyde with methylamine to form an intermediate, which is then subjected to methoxyimino formation under specific conditions. The final step involves the acylation of the intermediate to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The methoxyimino group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methoxyimino group results in an amine derivative.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide involves its interaction with specific molecular targets. The hydroxymethyl and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-ethylacetamide
  • (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-propylacetamide

Uniqueness

(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide

InChI

InChI=1S/C11H14N2O3/c1-12-11(15)10(13-16-2)9-6-4-3-5-8(9)7-14/h3-6,14H,7H2,1-2H3,(H,12,15)/b13-10+

InChI-Schlüssel

XJIRPXWWLNGHSS-JLHYYAGUSA-N

Isomerische SMILES

CNC(=O)/C(=N/OC)/C1=CC=CC=C1CO

Kanonische SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.